molecular formula C18H20N2S B14380220 N-Cyclohexyl-5-[methyl(phenyl)amino]penta-2,4-diynethioamide CAS No. 90235-59-9

N-Cyclohexyl-5-[methyl(phenyl)amino]penta-2,4-diynethioamide

Cat. No.: B14380220
CAS No.: 90235-59-9
M. Wt: 296.4 g/mol
InChI Key: ROXRQFQYEYHQLN-UHFFFAOYSA-N
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Description

N-Cyclohexyl-5-[methyl(phenyl)amino]penta-2,4-diynethioamide is a chemical compound with a complex structure that includes a cyclohexyl group, a methyl(phenyl)amino group, and a penta-2,4-diynethioamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclohexyl-5-[methyl(phenyl)amino]penta-2,4-diynethioamide typically involves multiple steps, starting with the preparation of the penta-2,4-diynethioamide backbone. This can be achieved through a series of reactions including alkylation, cyclization, and amination. The cyclohexyl group is introduced through a cyclohexylation reaction, while the methyl(phenyl)amino group is added via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-Cyclohexyl-5-[methyl(phenyl)amino]penta-2,4-diynethioamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can replace the amino or thioamide groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or peracids for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

N-Cyclohexyl-5-[methyl(phenyl)amino]penta-2,4-diynethioamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development for various diseases.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-Cyclohexyl-5-[methyl(phenyl)amino]penta-2,4-diynethioamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-Cyclohexyl-5-[methyl(phenyl)amino]penta-2,4-diynethioamide include other penta-2,4-diynethioamide derivatives and compounds with similar functional groups, such as:

  • This compound analogs with different substituents on the cyclohexyl or phenyl groups.
  • Other thioamide-containing compounds with similar structural features.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

CAS No.

90235-59-9

Molecular Formula

C18H20N2S

Molecular Weight

296.4 g/mol

IUPAC Name

N-cyclohexyl-5-(N-methylanilino)penta-2,4-diynethioamide

InChI

InChI=1S/C18H20N2S/c1-20(17-12-6-3-7-13-17)15-9-8-14-18(21)19-16-10-4-2-5-11-16/h3,6-7,12-13,16H,2,4-5,10-11H2,1H3,(H,19,21)

InChI Key

ROXRQFQYEYHQLN-UHFFFAOYSA-N

Canonical SMILES

CN(C#CC#CC(=S)NC1CCCCC1)C2=CC=CC=C2

Origin of Product

United States

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